molecular formula C11H6BrF3N2O2S B13016631 N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B13016631
M. Wt: 367.14 g/mol
InChI Key: USHXLLHFSOFIIN-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is a high-purity chemical reagent designed for research and development applications, strictly for Research Use Only. This compound is a multifunctional building block that integrates a di-halogenated pyridine scaffold with a difluorobenzenesulfonamide group, making it a valuable intermediate in medicinal chemistry and drug discovery. The core structure is based on a 5-bromo-2-fluoropyridine scaffold, a versatile building block where the bromine and fluorine substituents offer distinct and complementary reactivity. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of carbon or nitrogen-based fragments . Simultaneously, the fluorine atom at the 2-position of the pyridine ring is highly reactive in nucleophilic aromatic substitution, allowing for further structural diversification . The incorporation of the 2,4-difluorobenzenesulfonamide moiety is significant, as sulfonamide-containing compounds are a privileged class in pharmaceutical development. Benzenesulfonamide derivatives have demonstrated a wide range of therapeutic potentials in research, including use as sodium channel inhibitors investigated for the treatment of pain, neuropathic disorders, and arrhythmias . Furthermore, tertiary aryl sulfonamides have been identified as inhibitors of viral entry, showing potent activity against diverse influenza virus strains by targeting the hemagglutinin protein and preventing membrane fusion . This compound is supplied for research purposes to support the synthesis of novel molecules for investigating new therapeutic targets, particularly in the development of enzyme inhibitors and receptor modulators. Researchers can leverage its reactive handles to create diverse compound libraries for high-throughput screening or to optimize lead compounds. Handle this product with care, adhering to all laboratory safety protocols. Consult the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C11H6BrF3N2O2S

Molecular Weight

367.14 g/mol

IUPAC Name

N-(5-bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C11H6BrF3N2O2S/c12-6-3-9(11(15)16-5-6)17-20(18,19)10-2-1-7(13)4-8(10)14/h1-5,17H

InChI Key

USHXLLHFSOFIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-fluoropyridine

5-Bromo-2-fluoropyridine is a critical heterocyclic building block for the target compound. It is commercially available with high purity (>98%) and can also be synthesized via halogenation and fluorination strategies on pyridine derivatives. The bromine and fluorine substituents exhibit distinct reactivities, with fluorine favoring nucleophilic aromatic substitution and bromine favoring palladium or copper-catalyzed cross-coupling reactions, which is essential for subsequent functionalization steps.

Preparation of 2,4-Difluorobenzenesulfonamide

The 2,4-difluorobenzenesulfonamide moiety is typically prepared from 2,4-difluorobenzenesulfonyl chloride by reaction with ammonia or amines. A related compound, 5-bromo-2,4-difluorobenzenesulfonamide, has been synthesized with high yield (85%) via nucleophilic substitution reactions under controlled conditions, involving lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) solvent at low temperatures, followed by acidic workup and purification.

Coupling Strategy for N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

The key step in the preparation of this compound is the formation of the sulfonamide bond between the 5-bromo-2-fluoropyridin-3-amine derivative and 2,4-difluorobenzenesulfonyl chloride or its sulfonamide equivalent.

General Synthetic Route

  • Step 1: Preparation of 5-Bromo-2-fluoropyridin-3-amine
    This intermediate can be synthesized by selective amination of 5-bromo-2-fluoropyridine or by reduction of corresponding nitro derivatives.

  • Step 2: Sulfonylation Reaction
    The amine is reacted with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or THF. The reaction is typically carried out at low to ambient temperature to control the reaction rate and minimize side reactions.

  • Step 3: Purification
    The crude product is purified by silica gel column chromatography using a solvent system such as ethyl acetate and heptane in varying ratios to afford the pure sulfonamide compound.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Preparation of 5-bromo-2-fluoropyridin-3-amine Halogenated pyridine precursor, amination or reduction Variable, typically 60-80% Requires careful control of regioselectivity
Sulfonylation with 2,4-difluorobenzenesulfonyl chloride Base (e.g., triethylamine), DCM, 0-25°C, 12-24 h 75-90% Purification by silica gel chromatography

Alternative Synthetic Approaches and Improvements

Lithiation and Boronic Acid Intermediates

A patented process describes the lithiation of 1-bromo-4-fluorobenzene with lithium bases (e.g., lithium diisopropylamide) at temperatures below 0 °C to form (5-bromo-2-fluorophenyl)lithium, which is then reacted with trialkyl borates to form boronic acid intermediates. These intermediates can be further functionalized to introduce sulfonamide groups or coupled with pyridine derivatives via Suzuki coupling or related cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

The bromine substituent on the pyridine ring allows for palladium-catalyzed C-N or C-C coupling reactions, facilitating the attachment of sulfonamide or other functional groups. This method offers high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield Reference
5-Bromo-2-fluoropyridine synthesis Commercial or halogenation/fluorination Pyridine derivatives, halogenating agents Varied, often halogenation at controlled temp >98% purity (commercial)
2,4-Difluorobenzenesulfonamide synthesis Nucleophilic substitution 2,4-Difluorobenzenesulfonyl chloride, ammonia THF, LiHMDS, 0 to RT, 18 h 85%
Sulfonamide coupling Sulfonylation of amine 5-Bromo-2-fluoropyridin-3-amine, sulfonyl chloride DCM, base, 0-25°C, 12-24 h 75-90% Literature synthesis protocols
Boronic acid intermediate route Lithiation and boronation 1-Bromo-4-fluorobenzene, lithium base, trialkyl borate <0°C, inert atmosphere Improved purity and yield

Research Findings and Notes

  • The use of lithium bases such as lithium diisopropylamide at low temperatures (<0 °C) is critical for regioselective lithiation, avoiding side reactions and improving yield and purity of intermediates.

  • The bromine substituent on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling, enabling modular synthesis routes.

  • The sulfonylation step requires careful control of reaction conditions to prevent hydrolysis of sulfonyl chlorides and to maximize coupling efficiency.

  • Purification by silica gel chromatography with optimized solvent systems (e.g., 50:50 ethyl acetate:heptane) is effective for isolating the target sulfonamide in high purity.

  • Avoidance of impure starting materials such as 2,4-dibromofluorobenzene improves overall process efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The pyridine ring’s 2-position substituent significantly influences physicochemical and biological properties:

Compound Name Substituent (Pyridine) Molecular Weight Yield (%) Key Biological Activity HRMS (Found)
Target Compound 2-Fluoro 379.11 (calc.) N/A Potential PI3K/mTOR inhibition N/A
N-(5-Bromo-2-methoxypyridin-3-yl)-... (8c) 2-Methoxy 378.95 75.4 Not specified 378.9480
N-(5-Bromo-2-chloropyridin-3-yl)-... 2-Chloro 414.67 (calc.) N/A Medicinal applications N/A
Compound 31 () 2-Methoxy ~570.10 N/A Dual PI3K/mTOR inhibitor (IC50 < 10 nM) 570.1069
  • Fluoro vs. However, methoxy derivatives (e.g., 8c) exhibit higher synthetic yields (75.4% vs. inferred lower yields for fluoro analogs) .
  • Fluoro vs. Chloro : Chloro substituents increase molecular weight and steric bulk, possibly reducing solubility but enhancing halogen bonding in target interactions .

Physicochemical Properties

  • Lipophilicity : Fluorine substituents increase logP compared to methoxy groups, enhancing membrane permeability but risking solubility issues. For instance, 8c (logP ≈ 3.5) may have better aqueous solubility than the target compound due to methoxy’s polarity .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life compared to methoxy or chloro analogs, which are more susceptible to demethylation or hydrolysis .

Biological Activity

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is a synthetic compound classified under benzenesulfonamides. Its unique structure, characterized by the presence of halogenated pyridine and fluorinated benzene moieties, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C13H9BrF3N3O2SC_{13}H_{9}BrF_{3}N_{3}O_{2}S. The compound features a sulfonamide group attached to a difluorobenzene ring and a bromofluoropyridine moiety, as shown below:

Structure N 5 Bromo 2 fluoropyridin 3 yl 2 4 difluorobenzenesulfonamide\text{Structure }\text{N 5 Bromo 2 fluoropyridin 3 yl 2 4 difluorobenzenesulfonamide}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro assays demonstrated effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro tests using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined to be in the low micromolar range.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Induction of Oxidative Stress : It is suggested that the compound increases reactive oxygen species (ROS) levels in target cells, leading to oxidative damage and subsequent cell death.
  • Alteration of Gene Expression : Studies indicate that treatment with this compound can lead to changes in the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry reported that derivatives with similar structures showed broad-spectrum antibacterial activity with minimal cytotoxicity towards human cells .
  • Cancer Research : An investigation into its anticancer properties revealed that the compound effectively reduced tumor size in xenograft models when administered at therapeutic doses .

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